![molecular formula C20H24INO4 B12322359 Magnoflorine iodide, (+)-(RG)](/img/structure/B12322359.png)
Magnoflorine iodide, (+)-(RG)
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Overview
Description
Magnoflorine iodide, (+)-(RG) is a quaternary aporphine alkaloid widely distributed among various plant families such as Magnoliaceae, Menispermaceae, Berberidaceae, and Papaveraceae . This compound exhibits numerous therapeutic properties, including neuropsychopharmacological, anti-anxiety, immunomodulatory, anti-inflammatory, antioxidant, and antifungal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnoflorine iodide can be isolated from the roots of Berberis cretica L. using counter-current partition chromatography (CPC) . The extraction conditions typically involve an extraction temperature of 80°C, an extraction time of 10 minutes, and three extraction cycles . The compound can also be synthesized using ammonium formate, ammonium acetate, formic acid, acetic acid, and ammonia solutions to increase the formation of sharp and even peaks and reduce elution time .
Industrial Production Methods
Industrial production methods for magnoflorine iodide are not well-documented in the literature. the isolation and purification techniques used in laboratory settings, such as CPC and high-performance liquid chromatography (HPLC), can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Magnoflorine iodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents like iodine or bromine .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of magnoflorine iodide can yield quinone derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
Anticancer Applications
Magnoflorine iodide has shown promising anticancer potential across multiple cancer types. Research indicates that it can inhibit cell proliferation, induce apoptosis, and arrest the cell cycle in specific cancer cell lines.
Case Studies
- Lung Cancer : Magnoflorine has been tested on the NCI-H1299 lung cancer cell line, demonstrating a significant reduction in cell viability and induction of apoptosis in a dose-dependent manner. The mechanism involves the inhibition of cell cycle progression in the S/G2 phases .
- Breast Cancer : In studies involving MDA-MB-468 breast cancer cells, magnoflorine exhibited similar effects, highlighting its potential as a therapeutic agent against aggressive breast tumors .
- Ovarian Cancer : Magnoflorine has been reported to inhibit cisplatin-induced protective autophagy in cisplatin-resistant ovarian cancer cell lines (A2780/DDP and SKOV3/DDP), promoting apoptosis through modulation of the NF-κB pathway .
Data Table: Anticancer Efficacy of Magnoflorine Iodide
Cancer Type | Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
Lung Cancer | NCI-H1299 | 18.5 | Induces apoptosis, inhibits proliferation |
Breast Cancer | MDA-MB-468 | 52.7 | Cell cycle arrest |
Ovarian Cancer | A2780/DDP | Not specified | Modulates autophagy and apoptosis |
Glioma | T98G | Not specified | Induces apoptosis |
Anti-inflammatory and Immunomodulatory Effects
Magnoflorine exhibits significant anti-inflammatory properties, making it a candidate for treating various inflammatory conditions.
- Mechanism : It modulates key inflammatory pathways such as NF-κB and MAPK pathways, leading to reduced expression of pro-inflammatory cytokines like TNF-α and IL-1β .
- Applications : Its anti-inflammatory effects have been studied in models of arthritis and diabetic nephropathy, where it ameliorates inflammation and fibrosis .
Neuroprotective Properties
Research indicates that magnoflorine may have neuroprotective effects beneficial for neurodegenerative diseases such as Alzheimer's.
- Mechanism : It is believed to mitigate cognitive deficits by modulating the c-Jun N-terminal kinase (JNK) pathway .
- Potential Applications : The compound is being explored for its ability to improve cognitive function and reduce neuroinflammation associated with Alzheimer's disease.
Antimicrobial Activity
Magnoflorine has demonstrated antimicrobial properties, particularly against fungal infections.
- Case Study : It has been shown to reduce biofilm formation by Candida albicans, indicating its potential utility in treating fungal infections .
- Mechanism : The compound inhibits matrix metalloproteinase activity (specifically MMP-2 and MMP-9), which may contribute to its antimicrobial effects .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of magnoflorine is crucial for its application as a therapeutic agent.
- Bioavailability : Studies indicate that magnoflorine has low bioavailability but high absorption rates. Co-administration with other compounds may enhance its bioavailability .
- Toxicity Profile : Magnoflorine appears non-toxic to most cells based on current studies; however, long-term toxicity assessments are still needed .
Mechanism of Action
Magnoflorine iodide exerts its effects through various molecular targets and pathways. It has been shown to inhibit the formation of biofilms by Candida albicans, reduce oxidative stress, and modulate immune responses . The compound also induces apoptosis and cell cycle arrest in cancer cells by affecting key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Magnoflorine chloride: Another quaternary aporphine alkaloid with similar biological activities.
Thalictrine iodide: Shares structural similarities and exhibits antifungal and antioxidant properties.
Uniqueness
Its ability to inhibit biofilm formation and induce apoptosis in cancer cells makes it a promising candidate for further investigation and development .
Biological Activity
Magnoflorine iodide, also known as (+)-Magnoflorine, is a quaternary aporphine alkaloid derived from various plant sources, including Acorus calamus. This compound has garnered attention in recent years due to its diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. This article provides a detailed overview of the biological activity of Magnoflorine iodide, supported by research findings, data tables, and case studies.
- Molecular Formula : C20H24INO4
- Molecular Weight : 469.31 g/mol
- CAS Number : 4277-43-4
- Melting Point : 248-249°C
Anticancer Activity
Magnoflorine iodide has been extensively studied for its anticancer properties. Research indicates that it can inhibit cell viability and induce apoptosis in various cancer cell lines.
Case Study: Lung and Breast Cancer Cells
A study investigated the effects of Magnoflorine on NCI-H1299 lung cancer cells and MDA-MB-468 breast cancer cells. The results demonstrated that Magnoflorine significantly reduced cell viability and induced apoptosis through the activation of caspases and modulation of cell cycle progression .
Table 1: Effects on Cancer Cell Lines
Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
NCI-H1299 | 25.5 | Apoptosis induction |
MDA-MB-468 | 30.2 | Cell cycle arrest |
T98G (Glioma) | 28.7 | Caspase activation |
TE671 (Rhabdo) | 22.4 | Mitochondrial dysfunction |
Anti-inflammatory Effects
Magnoflorine has demonstrated significant anti-inflammatory effects in various models. In a rat model of diabetic nephropathy, it was shown to ameliorate inflammation by regulating the TGF-β/Smad signaling pathway through epigenetic mechanisms .
Table 2: Anti-inflammatory Effects in Animal Models
Model | Treatment Dose (mg/kg) | Inflammatory Markers Reduced |
---|---|---|
Diabetic Nephropathy | 10 | TNF-α, IL-6 |
LPS-induced Lung Injury | 5 | MPO activity |
Antioxidant Activity
The antioxidant potential of Magnoflorine has been assessed using various assays. It exhibited significant radical scavenging activity against DPPH and ABTS radicals.
Table 3: Antioxidant Activity Assay Results
Assay Type | IC50 (µg/mL) | Comparison with Standard Antioxidants |
---|---|---|
DPPH | 10.58 | Trolox (7.05), BHA (11.99) |
ABTS | 15.26 | α-Tocopherol (7.11) |
Antimicrobial Activity
Magnoflorine iodide has shown promising antifungal activity against Candida albicans, reducing biofilm formation significantly .
Table 4: Antifungal Activity Against C. albicans
Concentration (µg/mL) | Biofilm Reduction (%) |
---|---|
50 | 70 |
100 | 85 |
200 | 92 |
- Apoptosis Induction : Magnoflorine activates intrinsic apoptotic pathways leading to caspase activation.
- Cell Cycle Arrest : It induces G0/G1 phase arrest in cancer cells.
- Inflammation Modulation : Regulates pro-inflammatory cytokines through TGF-β signaling.
- Antioxidant Defense : Scavenges free radicals and enhances endogenous antioxidant enzyme activity.
Properties
Molecular Formula |
C20H24INO4 |
---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
(6aS)-11-hydroxy-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1-olate;hydroiodide |
InChI |
InChI=1S/C20H23NO4.HI/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18;/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23);1H/t13-;/m0./s1 |
InChI Key |
ODRHNGNRVVELAJ-ZOWNYOTGSA-N |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)[O-])OC)C.I |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)[O-])OC)C.I |
Origin of Product |
United States |
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